molecular formula C9H10BrN B8761974 (s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

(s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

Cat. No.: B8761974
M. Wt: 212.09 g/mol
InChI Key: RWAVYCTUVYJSMU-VIFPVBQESA-N
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Description

(S)-5-Bromo-2,3-dihydro-1H-inden-2-amine (CAS 916210-93-0) is a chiral, brominated aminoindane derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to the aminoindane class, which are characterized by a phenethylamine skeleton locked into a rigid structure by a fused five-membered ring, making them conformationally restricted analogues of amphetamine . With a molecular formula of C9H10BrN and a molecular weight of 212.09 g/mol, it serves as a versatile synthetic intermediate . Aminoindanes are primarily investigated for their potent and relatively selective effects on the serotonin (5-HT) system, acting as serotonin releasing agents and re-uptake inhibitors . This mechanism has prompted research into their potential application as neuroprotective or antipsychotic agents . Furthermore, the structural motif of the 2-aminoindane core is frequently utilized as a key building block in organic synthesis for the preparation of more complex, biologically active molecules . The specific stereochemistry of the (S)-enantiomer is crucial for its interaction with biological targets, making it a valuable compound for studying structure-activity relationships. Researchers employ this chiral building block in the development of novel pharmacophores. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

(2S)-5-bromo-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2/t9-/m0/s1

InChI Key

RWAVYCTUVYJSMU-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](CC2=C1C=CC(=C2)Br)N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Aminoindane Derivatives

Compound Name CAS Number Molecular Formula Substituents/Modifications Pharmacological Activity References
(S)-5-Bromo-2,3-dihydro-1H-inden-2-amine 903557-29-9 C₉H₁₀BrN 5-Bromo, S-configuration Intermediate; under investigation
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI) N/A C₁₁H₁₅NO 5-Methoxy, 6-methyl Psychoactive, anti-cognitive effects
N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) N/A C₁₀H₁₃N N-Methyl Stimulant, entactogen-like effects
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine 2260959-53-1 C₉H₉BrFN 5-Bromo, 7-fluoro, 4-amine Unknown; structural novelty
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine N/A C₁₃H₁₉N 5,6-Diethyl Intermediate for β-agonists (e.g., indacaterol)

Key Findings

Substituent Effects: Bromine vs. Methoxy/Methyl: Bromine’s electron-withdrawing nature and steric bulk may reduce receptor affinity compared to MMAI’s methoxy and methyl groups, which enhance lipophilicity and CNS activity .

Stereochemistry :
The S-configuration in (S)-5-bromo-2,3-dihydro-1H-inden-2-amine contrasts with racemic mixtures of NM-2-AI and MMAI, underscoring the importance of enantiopurity in optimizing target selectivity .

Pharmacological Profiles :

  • Psychoactive Analogs : MMAI and NM-2-AI are linked to stimulant and anti-cognitive effects, attributed to their structural resemblance to MDMA and serotonin receptor interactions .
  • Therapeutic Intermediates : Diethyl-substituted derivatives are precursors for indacaterol (a β-agonist), suggesting brominated analogs could be tailored for respiratory or cardiovascular applications .

Computational Similarity: Methods like Tanimoto coefficient-based indexing (e.g., 70% similarity threshold) could predict bioactivity by comparing molecular fingerprints with known active compounds . However, such data for the target compound remain unexplored.

Q & A

Q. What are the optimal synthetic routes for (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine, and how can common pitfalls like over-bromination be mitigated?

The synthesis typically involves bromination of a dihydroindenamine precursor under controlled conditions. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to minimize over-bromination .
  • Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the S-enantiomer .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Over-bromination can be avoided by stoichiometric control of brominating agents and real-time monitoring via TLC or HPLC .

Q. How can the enantiomeric purity of (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine be confirmed experimentally?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray crystallography : Single-crystal analysis using SHELX software to determine absolute configuration .
  • Optical rotation : Compare measured [α]D values with literature data for the S-enantiomer .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of brominated indenamines?

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., bromine at C5, amine at C2) and diastereotopic protons in the dihydroindene ring .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 212.09 for [M+H]+) .
  • X-ray diffraction : Resolve crystal packing and stereochemistry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported biological activities of brominated indenamine derivatives?

Discrepancies may arise from variations in:

  • Enantiomeric purity : Validate using chiral HPLC and ensure >99% ee for in vitro assays .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Target selectivity : Use knock-out models or competitive binding assays to confirm specificity for receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) .

Q. How does the stereochemistry of (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine influence its binding affinity to biological targets?

  • Halogen bonding : The bromine atom at C5 enhances binding to hydrophobic pockets via van der Waals interactions, while the S-configuration optimizes spatial alignment with chiral binding sites (e.g., G-protein-coupled receptors) .
  • Amine interactions : The primary amine at C2 forms hydrogen bonds with aspartate residues in target proteins, as shown in molecular docking studies .
  • SAR studies : Compare IC50 values of (S)- vs. (R)-enantiomers in receptor-binding assays to quantify stereochemical effects .

Q. What role do halogen bonding and hydrophobic interactions play in the mechanism of action of (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine?

  • Halogen bonding : The C5 bromine participates in orthogonal interactions with carbonyl oxygen atoms in enzyme active sites, enhancing binding affinity by 2–3 fold compared to non-brominated analogs .
  • Hydrophobic effects : The dihydroindene ring occupies lipophilic pockets in targets (e.g., monoamine transporters), reducing off-target activity .
  • Kinetic studies : Surface plasmon resonance (SPR) reveals kon/koff rates influenced by bromine’s electronegativity and ring rigidity .

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